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molecular formula C12H13BrO3 B8392593 (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate

(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate

Cat. No. B8392593
M. Wt: 285.13 g/mol
InChI Key: CFUZSALOWLWZJJ-UHFFFAOYSA-N
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Patent
US08846721B2

Procedure details

To a solution of eugenol (500 mg, 3.03 mmol) in dichloromethane (5 mL) were added K2CO3 (1.0 g, 7.57 mmol) followed by bromo acetyl bromide (931 mg, 4.54 mmol) at 0° C. The mixture was allowed to stir at room temperature (25° C.) over a period of 1 hr. The resulting mixture was diluted with ethyl acetate (200 mL), washed with water (2×200 mL) and dried over sodium sulphate. The crude product obtained up on evaporation of the solvent was further purified by silica gel column chromatography to obtain bromo-acetic acid 4-allyl-2-methoxy-phenylester as viscous oil (550 mg, 63%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].C([O-])([O-])=O.[K+].[K+].[Br:19][CH2:20][C:21](Br)=[O:22]>ClCCl.C(OCC)(=O)C>[CH2:7]([C:6]1[CH:5]=[CH:4][C:2]([O:3][C:21](=[O:22])[CH2:20][Br:19])=[C:1]([O:11][CH3:12])[CH:10]=1)[CH:8]=[CH2:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
931 mg
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature (25° C.) over a period of 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The crude product obtained up on evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was further purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1=CC(=C(C=C1)OC(CBr)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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